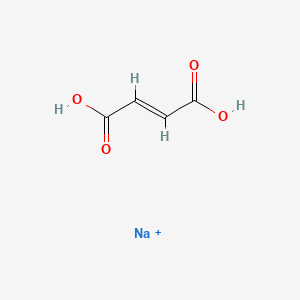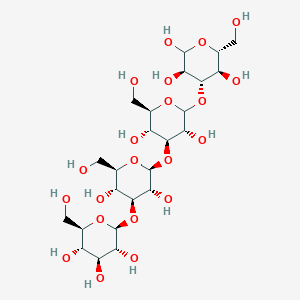
Fumaric acid, sodium salt
Overview
Description
Fumaric acid, sodium salt, also known as Sodium fumarate, is a compound with the molecular formula Na2C4H2O4 . It is the sodium salt of fumaric acid and is used as an acidity regulator in processed foods . It appears as an odorless, white, crystalline powder and is soluble in water .
Synthesis Analysis
Fumaric acid can be produced by the isomerization of maleic acid or glucose fermentation . The isomerization of maleic acid to fumaric acid can be achieved through several different methods. One method is the use of a strong base, such as sodium hydroxide or potassium hydroxide, to convert maleic acid into its salt form. The salt is then heated to a high temperature, causing it to undergo a dehydration reaction to form fumaric acid .Molecular Structure Analysis
Sodium fumarate has a molecular formula of Na2C4H2O4 . Fumaric acid is the trans isomer of butenedioic acid, while maleic acid is the cis isomer .Chemical Reactions Analysis
The thermal behavior of fumaric acid and its sodium salt has been investigated. On heating, sublimation of fumaric acid is observed, while the thermal decomposition of the sodium fumarate occurs with the formation of a mixture of sodium carbonate and carbonaceous residue .Physical And Chemical Properties Analysis
Sodium fumarate appears as an odorless, white, crystalline powder and is soluble in water . Fumaric acid is a crystalline solid which appears as colorless or white in color. Its melting point is 287 degrees C and its density is 1.635 gram per cubic cm .Scientific Research Applications
Solubility and Crystallization
Fumaric acid and its sodium salts are important in food and polymer industries. Their aqueous solubilities are crucial for crystallization processes, especially in fermentative production from renewable resources. The solubilities of fumaric acid, sodium hydrogen fumarate, and sodium fumarate increase due to increasing polarity and dissociation. A model predicting crystal type and amount as a function of temperature and pH has been developed, which is significant in optimizing production processes (Engel et al., 2013).
Production Efficiency
The economics of using Na2CO3 instead of CaCO3 in fumaric acid production by Rhizopus arrhizus reveals that sodium fumarate production is more efficient. This is because sodium fumarate is soluble, simplifying downstream processing and allowing for the reuse of cells. Despite lower productivity, the Na2CO3 alternative with cell reuse offers a higher rate of return, highlighting the economic advantages in the production process (Gangl et al., 1990).
Environmental Impact and Animal Feed
A study on sodium lauryl sulfate-fumaric acid coupled addition revealed its effectiveness in reducing methanogenesis in ruminant feed, which could have significant environmental implications. This approach also showed positive effects on feed efficiency, indicating potential benefits in animal nutrition (Abdl-Rahman et al., 2009).
Corrosion Inhibition
Sodium salts of fumaric acid have been evaluated as corrosion inhibitors. They exhibit significant reduction in corrosion rate in certain environments, suggesting potential industrial applications in metal protection and preservation (Yang et al., 2018).
Thermal Behavior and Stability
The thermal behavior of sodium fumarate has been studied, revealing its decomposition into sodium carbonate and carbonaceous residue. Understanding the thermal stability and decomposition patterns of sodium fumarate is crucial for its application in various industrial processes (Ionashiro et al., 2012).
Biotechnological Production
The production of fumaric acid from glucose by Rhizopus oryzae has been improved by overexpressing certain genes, increasing fumaric acid yield. This highlights the potential of genetic engineering in enhancing the efficiency of biotechnological production processes (Zhang et al., 2012).
Mechanism of Action
Target of Action
Fumaric acid, sodium salt primarily targets enzymes involved in the citric acid cycle, such as Malate dehydrogenase, Fumarate reductase flavoprotein subunit, NAD-dependent malic enzyme, mitochondrial, and Fumarylacetoacetase . These enzymes play crucial roles in energy production and metabolic processes within cells.
Mode of Action
Fumaric acid, sodium salt interacts with its targets by altering the cellular redox system . It is believed that Fumaric acid, sodium salt interferes with the cellular redox system, leading to changes in the activity of the target enzymes .
Biochemical Pathways
Fumaric acid, sodium salt affects the citric acid cycle, a crucial biochemical pathway for energy production . It is involved in the pyruvate reductive carboxylation, where pyruvate is produced from monosaccharides, usually glucose, through the common glycolysis metabolism . It also influences the oxidative branch of the citrate cycle in the presence of oxygen .
Pharmacokinetics
It is known that fumaric acid, sodium salt is rapidly converted to monomethylfumarate (mmf) in vivo . The half-life of MMF is 38.7 minutes, and the maximum concentration (Cmax) of MMF is 11.2 μM .
Result of Action
The molecular and cellular effects of Fumaric acid, sodium salt’s action are primarily related to its impact on the cellular redox system and the citric acid cycle . By interacting with these systems, Fumaric acid, sodium salt can influence energy production and other metabolic processes within cells .
Action Environment
The action, efficacy, and stability of Fumaric acid, sodium salt can be influenced by various environmental factors. For instance, the antimicrobial effect of Fumaric acid, sodium salt on E. coli O157:H7 was enhanced when combined with sodium benzoate in apple cider . Furthermore, the nature and concentration of the solvent can affect the enzymatic transformation of bio-based malic acid to Fumaric acid, sodium salt .
Safety and Hazards
Inhalation of fumaric acid, sodium salt may irritate the nose, throat, and upper respiratory tract. Contact may cause skin irritation and may be irritating to the eyes. It may be harmful if swallowed . Fumaric acid and its sodium salts can damage the kidney, digestive system, and liver, and cause flushing .
properties
IUPAC Name |
sodium;(E)-but-2-enedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4O4.Na/c5-3(6)1-2-4(7)8;/h1-2H,(H,5,6)(H,7,8);/q;+1/b2-1+; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRVKOZSIJXBAJG-TYYBGVCCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=CC(=O)O)C(=O)O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=C/C(=O)O)\C(=O)O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4NaO4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fumaric acid, sodium salt | |
CAS RN |
7704-73-6 | |
| Record name | Sodium fumarate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007704736 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fumaric acid, sodium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.842 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![6-Methoxybenzo[d]thiazole-2(3H)-thione](/img/structure/B1589282.png)



